molecular formula C11H17NO4 B7814441 (1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid

Cat. No. B7814441
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-UHFFFAOYSA-N
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Description

“(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid” is also known as "(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid" . It is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry (GC/MS) . The crystals of the (+)-enantiomer have a 1S,4R configuration .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 127.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Safety and Hazards

“(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid” is classified as an irritant . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910952
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108999-93-5
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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